2-Bromo-4-methyloxazole-5-carboxamide

Description

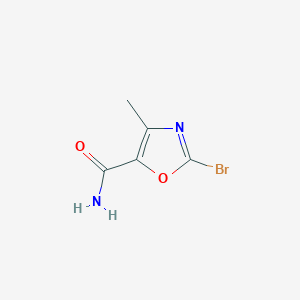

This compound features an oxazole core substituted with bromine at position 2, a methyl group at position 4, and a carboxamide at position 4. Such substitutions are critical in medicinal chemistry for modulating electronic properties, solubility, and bioactivity. The absence of direct evidence necessitates extrapolation from analogous compounds, as detailed below.

Properties

Molecular Formula |

C5H5BrN2O2 |

|---|---|

Molecular Weight |

205.01 g/mol |

IUPAC Name |

2-bromo-4-methyl-1,3-oxazole-5-carboxamide |

InChI |

InChI=1S/C5H5BrN2O2/c1-2-3(4(7)9)10-5(6)8-2/h1H3,(H2,7,9) |

InChI Key |

ITPUXIRLHPMZPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC(=N1)Br)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyloxazole-5-carboxamide typically involves the bromination of 4-methyloxazole-5-carboxamide. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyloxazole-5-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like amines or thiols.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives .

Scientific Research Applications

2-Bromo-4-methyloxazole-5-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2-Bromo-4-methyloxazole-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. Further research is needed to elucidate these mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights two key brominated heterocycles and a benzamide derivative, which share functional or structural similarities with the target compound. Below is a comparative analysis based on molecular features, synthesis, and applications.

Table 1: Structural and Functional Comparison

*Calculated molecular weight based on formula.

Key Comparisons:

Substituent Influence :

- The bromine in all three compounds confers electrophilic reactivity, enabling cross-coupling reactions. However, its position varies: at C2 in the target (oxazole), C5 in the benzamide (), and as a bromomethyl group in compound 53 . The methyl group in the target may enhance metabolic stability compared to the phenyl group in compound 53 .

- The carboxamide in the target vs. the ester in compound 53 affects solubility and hydrogen-bonding capacity. Amides are more polar and stable under physiological conditions, favoring drug-likeness .

Synthetic Routes :

- Compound 53 was synthesized via N-bromosuccinimide (NBS)-mediated bromination followed by esterification, suggesting that similar bromination strategies could apply to the target compound. The target’s carboxamide group might require amidation of a precursor carboxylic acid or ester .

- The benzamide in lacks synthesis details but highlights the prevalence of halogenated aromatic amides in pharmaceuticals, often prepared via Ullmann or Buchwald-Hartwig couplings .

Potential Applications: Brominated isoxazoles (e.g., compound 53) are intermediates in kinase inhibitor development. The target’s carboxamide group could mimic ATP-binding motifs in enzymes. The benzamide derivative () exemplifies halogenated aromatics used in antipsychotic or anticancer agents, where fluorine and bromine enhance bioavailability and target affinity .

Research Findings and Limitations

- Compound 53 : Demonstrated utility as a synthetic intermediate, with bromomethyl groups enabling further functionalization (e.g., nucleophilic substitution). Its ester moiety, however, limits in vivo stability compared to carboxamides .

- Benzamide () : The combination of bromo and fluoro substituents suggests optimized halogen bonding for receptor interaction, a strategy applicable to the target compound’s design .

- Knowledge Gaps: Direct data on the target’s reactivity, biological activity, and synthetic scalability are absent in the provided evidence. Further studies are needed to validate these extrapolations.

Biological Activity

2-Bromo-4-methyloxazole-5-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a bromine atom at the 2-position, a methyl group at the 4-position, and a carboxamide functional group at the 5-position of the oxazole ring. Its unique structural characteristics position it as a promising candidate for various therapeutic applications, particularly in medicinal chemistry.

The molecular formula of this compound is CHBrNO. The presence of nitrogen and oxygen within its oxazole ring contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 200.02 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. In vitro assays have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve the inhibition of specific enzymes or receptors essential for microbial growth.

Interaction Studies

Interaction studies using molecular docking simulations have suggested that this compound binds effectively to various biological targets. These studies are crucial for elucidating its potential therapeutic mechanisms and guiding further research into its applications in treating infections and possibly other diseases.

Case Studies and Research Findings

- Antimicrobial Screening : A series of derivatives based on oxazole structures, including this compound, were synthesized and screened for antimicrobial activity. Results showed promising growth inhibition against multiple bacterial strains, suggesting potential for development as an antimicrobial agent.

- Molecular Docking Analysis : Computational studies have indicated that this compound interacts with target proteins involved in metabolic pathways. These findings highlight its potential as a lead compound for further pharmacological development.

- Comparative Analysis with Similar Compounds : When compared to other oxazole derivatives, such as 2-Bromooxazole-4-carboxylic acid and Methyl 2-bromo-4-methyloxazole-5-carboxylate, this compound shows distinct biological properties that may be attributed to its specific functional groups.

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Molecular Docking | Potential interactions with metabolic enzymes |

| Comparative Analysis | Unique properties compared to similar oxazole compounds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.